molecular formula C10H9NO5 B13809291 2H-1,3-Benzoxazine-2-carboxylic acid, 3,4-dihydro-7-hydroxy-2-methyl-4-oxo-

2H-1,3-Benzoxazine-2-carboxylic acid, 3,4-dihydro-7-hydroxy-2-methyl-4-oxo-

Cat. No.: B13809291
M. Wt: 223.18 g/mol
InChI Key: VDTWFVKXIVNMGO-UHFFFAOYSA-N
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Description

2H-1,3-Benzoxazine-2-carboxylic acid, 3,4-dihydro-7-hydroxy-2-methyl-4-oxo- is a heterocyclic compound with a benzoxazine core structure

Preparation Methods

The synthesis of 2H-1,3-Benzoxazine-2-carboxylic acid, 3,4-dihydro-7-hydroxy-2-methyl-4-oxo- typically involves the condensation of salicylamide with various aldehydes and ketones. The resulting esters are then hydrolyzed using hydrogen carbonate to yield the desired carboxylic acids . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Scientific Research Applications

2H-1,3-Benzoxazine-2-carboxylic acid, 3,4-dihydro-7-hydroxy-2-methyl-4-oxo- has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2H-1,3-Benzoxazine-2-carboxylic acid, 3,4-dihydro-7-hydroxy-2-methyl-4-oxo- include other benzoxazine derivatives and related heterocyclic compounds. These compounds share a similar core structure but differ in their functional groups and properties. Some examples include:

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

7-hydroxy-2-methyl-4-oxo-3H-1,3-benzoxazine-2-carboxylic acid

InChI

InChI=1S/C10H9NO5/c1-10(9(14)15)11-8(13)6-3-2-5(12)4-7(6)16-10/h2-4,12H,1H3,(H,11,13)(H,14,15)

InChI Key

VDTWFVKXIVNMGO-UHFFFAOYSA-N

Canonical SMILES

CC1(NC(=O)C2=C(O1)C=C(C=C2)O)C(=O)O

Origin of Product

United States

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